molecular formula C14H16N2O B5565952 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 524002-87-7

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B5565952
CAS No.: 524002-87-7
M. Wt: 228.29 g/mol
InChI Key: KEKBLSZOFATKIT-UHFFFAOYSA-N
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Description

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and roles in cell biology . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells . Molecular docking studies have revealed the binding orientations of similar compounds in the active site of c-Met , a receptor tyrosine kinase that plays a key role in cellular processes such as growth, survival, and migration .

Biochemical Pathways

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s suggested that similar compounds are quickly and effectively absorbed, and the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole . These properties could potentially impact the bioavailability of the compound.

Result of Action

The compound has shown moderate to excellent antiproliferative activity against cancer cells, with IC50 values between 0 μM and 100 μM . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

Action Environment

It’s known that the chemical properties of similar compounds, such as solubility, can be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of protein disulfide isomerase, an enzyme involved in protein folding and maintenance of cellular redox homeostasis . This interaction can lead to alterations in protein structure and function, impacting various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with protein disulfide isomerase can lead to enzyme inhibition, resulting in the accumulation of misfolded proteins and activation of stress response pathways . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained inhibition of protein disulfide isomerase, resulting in chronic stress responses and potential cellular damage . Additionally, its degradation products may have distinct biological activities, further influencing its overall effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic homeostasis . Additionally, it can affect the levels of specific metabolites, such as amino acids and nucleotides, impacting cellular function and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be actively transported into specific organelles, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stress responses . Additionally, its distribution within tissues can impact its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with protein disulfide isomerase and other chaperone proteins . This localization is essential for its role in modulating protein folding and stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective.

Properties

IUPAC Name

1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-3-4-13-11(7-9)12-8-16(10(2)17)6-5-14(12)15-13/h3-4,7,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBLSZOFATKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351796
Record name 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

524002-87-7
Record name 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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